
RX-3117
Vue d'ensemble
Description
Fluorocyclopentenylcytosine (RX-3117) est un analogue de la cytidine biodisponible par voie orale actuellement en cours d'essais cliniques de phase I. Il présente une activité antitumorale prometteuse dans divers xénogreffes de tumeurs humaines, y compris celles résistantes à la gemcitabine .
Méthodes De Préparation
Voies de synthèse : RX-3117 peut être synthétisé par des modifications chimiques de la cytosine. Bien que les voies de synthèse spécifiques soient propriétaires, le composé est généralement préparé en introduisant une fonctionnalité fluorocyclopentène sur l'échafaudage de la cytosine.
Conditions de réaction : Les conditions de réaction exactes pour la synthèse de this compound ne sont pas divulguées publiquement. elle implique une fonctionnalisation sélective du cycle cytosine, entraînant le remplacement d'un atome d'hydrogène par un groupement fluorocyclopentène.
Production industrielle : Les méthodes de production à l'échelle industrielle restent confidentielles en raison d'intérêts commerciaux. la disponibilité orale du composé suggère un procédé de production faisable.
Analyse Des Réactions Chimiques
Réactivité : RX-3117 subit diverses réactions chimiques, notamment :
Phosphorylation : L'activation par l'uridine-cytidine kinase 2 (UCK2) conduit à la formation de métabolites de this compound phosphorylés.
Incorporation dans l'ARN/ADN : Comme les autres analogues de nucléosides, this compound peut être incorporé dans l'ARN et l'ADN pendant la réplication, inhibant ainsi leur synthèse.
Réactifs et conditions courants : Les réactifs et les conditions spécifiques des réactions de this compound sont propriétaires. son activation par l'UCK2 souligne l'importance de cette enzyme dans son métabolisme.
Produits principaux : Les produits principaux du métabolisme de this compound comprennent des formes phosphorylées qui exercent des effets antitumoraux.
4. Applications de la recherche scientifique
Les applications de this compound s'étendent à de multiples domaines :
Chimie : En tant qu'analogue de la cytidine, il contribue à la recherche en chimie des nucléosides.
Biologie : Son incorporation dans l'ARN/ADN peut être étudiée dans le contexte de la biologie cellulaire et moléculaire.
Médecine : L'activité antitumorale de this compound justifie des investigations plus approfondies dans les milieux cliniques.
Industrie : Applications potentielles dans le développement de médicaments et la médecine personnalisée.
5. Mécanisme d'action
Le mécanisme de this compound implique :
Activation : L'UCK2 phosphoryle this compound, le convertissant en métabolites actifs.
Cibles : Ces métabolites interagissent probablement avec les composants cellulaires impliqués dans la synthèse des acides nucléiques.
Applications De Recherche Scientifique
RX-3117’s applications span multiple fields:
Chemistry: As a cytidine analog, it contributes to nucleoside chemistry research.
Biology: Its incorporation into RNA/DNA can be studied in cellular and molecular biology contexts.
Medicine: this compound’s antitumor activity warrants further investigation in clinical settings.
Industry: Potential applications in drug development and personalized medicine.
Mécanisme D'action
RX-3117’s mechanism involves:
Activation: UCK2 phosphorylates this compound, converting it into active metabolites.
Targets: These metabolites likely interact with cellular components involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Alors que la particularité de RX-3117 réside dans sa modification fluorocyclopentène, d'autres analogues de la cytidine (par exemple, la gemcitabine) partagent des mécanismes similaires. La structure distincte de this compound le distingue.
Activité Biologique
RX-3117, also known as fluorocyclopentenyl cytosine, is a novel cytidine analog that has garnered attention for its potential as an anticancer agent. This compound exhibits a unique mechanism of action, primarily targeting DNA methylation and demonstrating significant efficacy against various cancer types, particularly those resistant to traditional therapies like gemcitabine. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
This compound functions through a dual mechanism:
- Inhibition of DNA Methyltransferase 1 (DNMT1) : this compound down-regulates DNMT1, an enzyme responsible for maintaining DNA methylation patterns. This down-regulation can lead to the reactivation of tumor suppressor genes (TSGs) that are silenced by hypermethylation .
- Incorporation into DNA : The compound is phosphorylated by uridine-cytidine kinase 2 (UCK2) to its active form, which can then be incorporated into DNA, leading to cytotoxic effects in cancer cells .
Efficacy Against Cancer Cell Lines
Research indicates that this compound displays potent anti-tumor activity across various cancer cell lines and xenograft models. Notably, it has shown effectiveness against gemcitabine-resistant variants, making it a promising candidate for treating refractory cancers such as bladder and pancreatic cancer .
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
- In studies involving NSCLC cell lines (A549 and SW1573), this compound was shown to significantly down-regulate DNMT1 levels and reactivate silenced genes like MGMT and E-cadherin .
- The treatment resulted in increased protein expression of these genes, correlating with enhanced sensitivity to chemotherapeutic agents like pemetrexed.
- Pancreatic Cancer :
Table 2: Summary of Efficacy in Various Cancer Types
Pharmacokinetics and Clinical Trials
This compound is characterized by excellent oral bioavailability and is not a substrate for cytidine deaminase degradation. Clinical trials have evaluated its pharmacokinetic profile, administering doses up to 700 mg daily over three weeks. Plasma levels achieved during this regimen have been shown to be cytotoxic to cancer cells .
Table 3: Pharmacokinetic Profile
Parameter | Value |
---|---|
Oral Bioavailability | High |
Dose | 700 mg daily (5 days/week) |
Plasma Concentration | Micromolar range |
Q & A
Basic Research Questions
Q. What distinguishes RX-3117’s mechanism of action from other nucleoside analogs like gemcitabine?
this compound is uniquely activated by uridine-cytidine kinase 2 (UCK2), an enzyme overexpressed in tumors but absent in most normal tissues. Unlike gemcitabine, which relies on deoxycytidine kinase (DCK) for activation and is susceptible to cytidine deaminase (CDA)-mediated degradation, this compound bypasses CDA and incorporates into both DNA and RNA. This dual incorporation disrupts nucleic acid synthesis and induces DNA double-strand breaks, while also downregulating DNA methyltransferase 1 (DNMT1) via proteasomal degradation .
Methodological Insight :
- Assess UCK2 expression via qRT-PCR or immunohistochemistry (IHC) to predict this compound sensitivity.
- Compare metabolic stability using CDA knockout models or CDA inhibitors (e.g., tetrahydrouridine) to validate resistance mechanisms .
Q. How does this compound overcome resistance to gemcitabine in pancreatic cancer models?
Resistance to gemcitabine often arises from DCK downregulation or CDA upregulation. This compound circumvents these pathways by relying on UCK2 for activation and resisting CDA-mediated inactivation. Preclinical studies in SUIT-2 and PANC-1 pancreatic cancer cells demonstrated sustained this compound cytotoxicity (IC50 ≤ 1 µM) even in gemcitabine-resistant lines, attributed to its distinct metabolic pathway and DNMT1 inhibition .
Methodological Insight :
- Establish gemcitabine-resistant cell lines via prolonged exposure and validate resistance markers (e.g., DCK, CDA).
- Perform comparative cytotoxicity assays with this compound and gemcitabine under identical conditions .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound-induced DNMT1 downregulation?
this compound promotes DNMT1 ubiquitination and proteasomal degradation by enhancing DNMT1-DNA interactions, as shown in A549 (NSCLC) and SUIT-028 (pancreatic) cells. Proteasome inhibitors like bortezomib block this degradation, confirming the pathway’s dependence on the ubiquitin-proteasome system .
Methodological Insight :
- Use co-immunoprecipitation (Co-IP) to study DNMT1-DNA binding dynamics post-RX-3117 treatment.
- Employ cycloheximide chase assays to quantify DNMT1 protein half-life in the presence/absence of proteasome inhibitors .
Q. How can researchers model this compound resistance in vitro, and what biomarkers predict acquired resistance?
Prolonged this compound exposure in SW1573 and A549 cells induces resistance via upregulation of deactivating enzymes (e.g., NT5C3, MTH1) and dysregulated cell cycle checkpoints. RNA sequencing revealed synergistic vulnerability to Wee1 inhibitors (e.g., MK-1775) in sensitive but not resistant cells, suggesting checkpoint adaptation as a resistance mechanism .
Methodological Insight :
- Generate this compound-resistant lines via incremental dosing over 6–12 months.
- Validate resistance markers using RNA-seq and CRISPR/Cas9 knockout models .
Q. What experimental designs are optimal for studying this compound’s epigenetic effects?
this compound reactivates tumor suppressor genes (e.g., CDKN2A/p16, CDH1/E-cadherin) by demethylating promoter regions. Use methylation-specific PCR (MSP) or pyrosequencing to quantify DNA methylation changes. In vivo, monitor LINE-1 hypomethylation in circulating tumor DNA (ctDNA) as a pharmacodynamic biomarker .
Methodological Insight :
- Combine this compound with histone deacetylase inhibitors (HDACi) to assess synergistic epigenetic effects.
- Utilize patient-derived xenografts (PDXs) with silenced CDKN2A to evaluate tumor growth inhibition .
Q. Clinical Translation & Trial Design
Q. How should phase II/III trials incorporate biomarkers for this compound patient stratification?
Key biomarkers include:
- UCK2 expression : Predictive of activation efficacy (IHC or RNA-seq).
- hENT1 transporter levels : Correlates with drug uptake (flow cytometry).
- DNMT1/DNA methylation status : Assessed via ctDNA or tumor biopsies .
Methodological Insight :
- Implement adaptive trial designs with biomarker-driven enrollment (e.g., NCT02030067).
- Use circulating tumor cells (CTCs) for real-time monitoring of UCK2/hENT1 .
Q. What pharmacokinetic (PK) challenges arise in this compound dosing, and how are they addressed?
this compound exhibits dose-linear PK with oral bioavailability >80%. However, interpatient variability in UCK2 activity necessitates therapeutic drug monitoring (TDM). Plasma concentrations ≥1 µM (achieved at 700 mg/day) correlate with cytotoxicity in preclinical models .
Methodological Insight :
- Develop LC-MS/MS assays for this compound and its metabolites.
- Apply population PK modeling to optimize dosing in renal/hepatic impairment .
Q. Data Contradictions & Resolution
Q. Discrepancies in DNMT isoform specificity: Why do some studies report DNMT1 downregulation but not DNMT3A/B?
this compound selectively destabilizes DNMT1 via proteasomal targeting, while DNMT3A/B regulation involves transcriptional or post-transcriptional mechanisms. Conflicting reports may stem from cell type-specific DNMT3 expression or assay timing (e.g., early vs. late treatment phases) .
Methodological Insight :
Propriétés
IUPAC Name |
4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18)/t7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLGKCJUPWYJON-HLTSFMKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113297 | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865838-26-2 | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865838-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roducitabine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865838262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorocyclopentenylcytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RODUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4A82I0JO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.